molecular formula C11H15NO4S2 B12115220 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione

3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione

Cat. No.: B12115220
M. Wt: 289.4 g/mol
InChI Key: GVTNYRMCLIPHQB-UHFFFAOYSA-N
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Description

3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a thiolane ring, a sulfonyl group, and a 3-methylphenylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 3-methylphenylamine with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The thiolane ring is introduced through a cyclization reaction involving a suitable thiolane precursor .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

Mechanism of Action

The mechanism of action of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Properties

Molecular Formula

C11H15NO4S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C11H15NO4S2/c1-9-3-2-4-10(7-9)12-18(15,16)11-5-6-17(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

GVTNYRMCLIPHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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